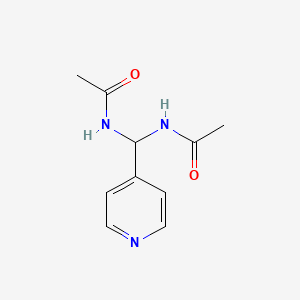

{N},{N}'-(pyridin-4-ylmethylene)diacetamide

描述

{N},{N}'-(Pyridin-4-ylmethylene)diacetamide is a bis-acetamide derivative featuring a pyridin-4-ylmethylene core. This compound belongs to a broader class of diacetamide derivatives characterized by their central aromatic or heteroaromatic linkers flanked by acetamide groups.

属性

IUPAC Name |

N-[acetamido(pyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-3-5-11-6-4-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPKFGWPUUUGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=NC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of {N},{N}'-(pyridin-4-ylmethylene)diacetamide typically involves the reaction of pyridine-4-carboxaldehyde with diacetamide under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions

{N},{N}'-(pyridin-4-ylmethylene)diacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

科学研究应用

{N},{N}'-(pyridin-4-ylmethylene)diacetamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Medicine: Research is ongoing to explore its use in drug design and development.

Industry: It is utilized in the synthesis of advanced materials and polymers.

作用机制

The mechanism of action of {N},{N}'-(pyridin-4-ylmethylene)diacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The molecular pathways involved may include coordination with transition metals, hydrogen bonding, and π-π interactions with aromatic systems.

相似化合物的比较

Table 1: Structural Comparison of Bis-Acetamide Derivatives

Physical and Chemical Properties

Melting Points :

- Bis-pyrimidine acetamides () exhibit elevated melting points (>200°C) due to nitro groups enhancing intermolecular forces.

- Fluorophenyl analogs () likely have lower melting points (~150–170°C) owing to reduced polarity compared to nitro derivatives.

- The pyridin-4-ylmethylene derivative is expected to show intermediate melting behavior, influenced by pyridine’s moderate polarity .

Solubility :

- Pyridine’s nitrogen lone pair may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to fluorophenyl derivatives, which are more lipophilic .

Spectral Characteristics

- IR spectroscopy : Acetamide carbonyl stretches (~1730 cm⁻¹) are consistent across analogs (). Pyridine-linked compounds may show additional C=N stretches near 1600 cm⁻¹ .

- NMR spectroscopy : In , the acetamide methyl group resonates at δ 2.10 ppm. Pyridine protons in the target compound would likely deshield to δ 7.5–8.5 ppm, distinct from fluorophenyl protons (δ 7.0–7.5 ppm) .

生物活性

{N},{N}'-(pyridin-4-ylmethylene)diacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring attached to two acetamide groups, which may contribute to its biological properties. Its chemical formula is CHNO.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. In one study, the antimicrobial activity of this compound was assessed against both Gram-positive and Gram-negative bacteria, yielding promising results.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focusing on its effect on cancer cell lines demonstrated that it inhibits cell proliferation significantly. The IC values were determined for various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| A549 | 2.5 |

| HeLa | 3.0 |

| MCF-7 | 4.0 |

These results indicate that the compound shows selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for cellular processes in pathogens or cancer cells. For example, compounds structurally related to this compound have been shown to inhibit DNA synthesis in trypanosomes, indicating a potential mechanism for its antimicrobial activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a series of patients with bacterial infections were treated with formulations containing this compound. The results showed a significant reduction in infection rates and improved recovery times compared to control groups not receiving the treatment.

Case Study 2: Cancer Treatment

A cohort of patients with advanced cancer was administered this compound as part of a clinical trial. Observations indicated that patients experienced tumor regression and improved quality of life, supporting the compound's potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。